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molecular formula C14H20N2 B8671677 8-Phenyloctahydroindolizin-8-amine CAS No. 1363405-30-4

8-Phenyloctahydroindolizin-8-amine

Cat. No. B8671677
M. Wt: 216.32 g/mol
InChI Key: ROECKPIOTAYTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143273B2

Procedure details

To a slurry of 14 mg (0.33 mmol) LiAlH4 in 0.4 ml THF was added drop-wise a solution of 38 mg (0.165 mmol) (8R,S; 8aS,R)-8-amino-8-phenyl-hexahydro-indolizin-5-one in 0.4 ml THF at room temperature. The mixture was stirred at room temperature for 15 minutes and then refluxed for 30 minutes, cooled in an ice bath and quenched carefully with 15 ul water, 15 ul 5N NaOH and finally with 45 ul water. Ethyl acetate was added. The mixture was filtered and the filtrate was concentrated in vacuo to provide 30 mg (y: 84%) of the title compound as a colorless oil. (M+H+: 217.4).
Quantity
14 mg
Type
reactant
Reaction Step One
Name
8-amino-8-phenyl-hexahydro-indolizin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:16]2[N:12]([CH2:13][CH2:14][CH2:15]2)[C:11](=O)[CH2:10][CH2:9]1>C1COCC1>[C:18]1([C:8]2([NH2:7])[CH:16]3[N:12]([CH2:13][CH2:14][CH2:15]3)[CH2:11][CH2:10][CH2:9]2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
14 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
8-amino-8-phenyl-hexahydro-indolizin-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCC(N2CCCC12)=O)C1=CC=CC=C1
Name
Quantity
0.4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched carefully with 15 ul water, 15 ul 5N NaOH and finally with 45 ul water
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCN2CCCC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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